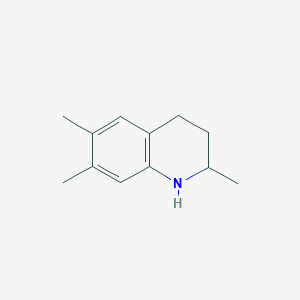
3-(p-Tolyl)-1,3-thiazetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(p-Tolyl)-1,3-thiazetidine is an organic compound that belongs to the class of thiazetidines It features a thiazetidine ring, which is a four-membered ring containing one sulfur and one nitrogen atom, with a p-tolyl group attached to the nitrogen
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(p-Tolyl)-1,3-thiazetidine typically involves the cyclization of appropriate precursors. One common method is the reaction of p-toluidine with thiirane in the presence of a base, such as sodium hydride, under anhydrous conditions. The reaction proceeds through the nucleophilic attack of the amine on the thiirane, leading to the formation of the thiazetidine ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
3-(p-Tolyl)-1,3-thiazetidine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazetidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the thiazetidine ring, leading to the formation of simpler amines and thiols.
Substitution: The p-tolyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Nitro, bromo, and sulfonyl derivatives of the p-tolyl group.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.
Medicine: Potential use in the development of pharmaceuticals due to its unique structural properties.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(p-Tolyl)-1,3-thiazetidine depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the thiazetidine ring can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The p-tolyl group can also participate in hydrophobic interactions with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
3-(Pyridin-3-yl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]thiazol-5-amine: This compound features a pyrazole ring fused with a thiazole ring and a p-tolyl group, similar to the structure of 3-(p-Tolyl)-1,3-thiazetidine.
Tolyl derivatives: Compounds containing the tolyl group, such as p-tolyl sulfonates, which are commonly used in organic synthesis.
Uniqueness
This compound is unique due to its thiazetidine ring structure, which imparts distinct chemical reactivity and potential biological activity. The presence of the p-tolyl group also enhances its hydrophobicity and ability to participate in aromatic interactions.
Propiedades
Fórmula molecular |
C9H11NS |
|---|---|
Peso molecular |
165.26 g/mol |
Nombre IUPAC |
3-(4-methylphenyl)-1,3-thiazetidine |
InChI |
InChI=1S/C9H11NS/c1-8-2-4-9(5-3-8)10-6-11-7-10/h2-5H,6-7H2,1H3 |
Clave InChI |
PHUCJTZELVRFNV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N2CSC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1'-Methyl-1H,1'H-[4,4'-bipyrazol]-5-amine](/img/structure/B11916375.png)

![3-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B11916394.png)
![2-Chloro-8-methylimidazo[1,2-A]pyridine](/img/structure/B11916398.png)




![N-(Imidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B11916428.png)
![4-Isopropyl-1-oxa-4-azaspiro[4.4]nonane](/img/structure/B11916439.png)
![3-Methyl-1-oxa-5-azaspiro[5.5]undecane](/img/structure/B11916445.png)
![6-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B11916458.png)

